molecular formula C24H19NO4 B1463601 Fmoc-2,3-dehydrophe-oh CAS No. 198546-17-7

Fmoc-2,3-dehydrophe-oh

Cat. No. B1463601
M. Wt: 385.4 g/mol
InChI Key: QYKJHRNYJRVXQS-HYARGMPZSA-N
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Description

“Fmoc-2,3-dehydrophe-oh” is a chemical compound with the name N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dehydro-phenylalanine . It has a molecular formula of C24H19NO4 and a molecular weight of 385.42 g/mol .


Synthesis Analysis

The synthesis of Fmoc-protected amino acids like “Fmoc-2,3-dehydrophe-oh” typically involves the use of a secondary amine for Fmoc removal . An alternative Fmoc-removal solution using 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) has been reported to drastically reduce diketopiperazine (DKP) formation, a common side reaction in solid-phase peptide synthesis .

Scientific Research Applications

  • Biomedical Applications

    • Summary of Application : Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
    • Methods of Application : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .
    • Results or Outcomes : The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
  • Fabrication of Biofunctional Hydrogel Materials

    • Summary of Application : Various biofunctional hydrogel materials can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
    • Methods of Application : The self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine was described . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by -methyl-L-phenylalanine have a marked α α influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
    • Results or Outcomes : The study found that the FF dipeptide bearing the Fmoc group could form stable supramolecular hydrogels due to the formation of a supramolecular nanober .
  • Tissue Engineering

    • Summary of Application : Peptide-based hydrogels (PHGs) are biocompatible materials that can be used in tissue engineering .
    • Methods of Application : A class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was synthesized. The acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .
    • Results or Outcomes : Among the Fmoc-derivatives of series K, Fmoc-K3 hydrogel, which is the most rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
  • Fabrication of Biofunctional Materials

    • Summary of Application : Self-assembling peptide derivatives can be used to fabricate various biofunctional materials .
    • Methods of Application : The self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine was described. The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
    • Results or Outcomes : The FF dipeptide bearing the Fmoc group could form stable supramolecular hydrogels due to the formation of a supramolecular nanober .
  • Bioprinting Applications

    • Summary of Application : Peptide-based hydrogels (PHGs) are biocompatible materials that can be used as a scaffold for bioprinting applications .
    • Methods of Application : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .
    • Results or Outcomes : The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for bioprinting applications, fully supporting cell adhesion, survival, and duplication .
  • Drug Delivery and Diagnostic Tools

    • Summary of Application : Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
    • Methods of Application : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as series K), containing an aliphatic region and a Lys residue, was proposed as a scaffold for drug delivery and diagnostic tools . The acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group .
    • Results or Outcomes : The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for drug delivery and diagnostic tools, fully supporting cell adhesion, survival, and duplication .

Future Directions

The future directions for “Fmoc-2,3-dehydrophe-oh” could involve further optimization of the Fmoc-removal strategy to suppress the formation of diketopiperazines in solid-phase peptide synthesis . Additionally, Fmoc-protected aliphatic single amino acids are being explored as novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach .

properties

IUPAC Name

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27)/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKJHRNYJRVXQS-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2,3-dehydrophe-oh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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